molecular formula C20H27N5O5 B560179 Tegaserod maleate CAS No. 189188-57-6

Tegaserod maleate

Cat. No.: B560179
CAS No.: 189188-57-6
M. Wt: 417.5 g/mol
InChI Key: CPDDZSSEAVLMRY-QPRIGUFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tegaserod maleate primarily targets the serotonin-4 (5-HT4) receptors . These receptors are found in smooth muscle cells and in the gastrointestinal wall . This compound also targets transient receptor potential melastatin subtype 8 (TRPM8) and MEK1/2 .

Mode of Action

This compound acts as an agonist at the 5-HT4 receptors . By binding to these receptors, it triggers the release of further neurotransmitters such as calcitonin gene-related peptide from sensory neurons . This interaction stimulates actions like esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . This compound also binds to MEK1 and MEK2, inhibiting kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the MEK1/2-ERK1/2 signaling pathway by binding to MEK1 and MEK2 . This pathway is one of the most important oncogenic drivers of human cancers, including gastric cancer . This compound also suppresses the peroxisome signaling pathway , which plays a critical role in several important processes.

Pharmacokinetics

It’s known that the compound is administered orally

Result of Action

This compound has been found to inhibit the proliferation of gastric cancer cells, bind to MEK1/2, and suppress MEK1/2 kinase activity . It also inhibits the progress of gastric cancer depending on MEK1/2 . Moreover, it has been shown to suppress tumor growth in patient-derived gastric xenograft (PDX) models .

Action Environment

It’s worth noting that the compound was originally approved for the treatment of irritable bowel syndrome with constipation (ibs-c) specifically in women under the age of 65 . This suggests that factors such as patient age and gender may influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Tegaserod maleate interacts with serotonin-4 (5-HT4) receptors, acting as an agonist . This interaction facilitates various biochemical reactions, including esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . The compound’s ability to bind and activate these receptors makes it a unique therapeutic agent for conditions like IBS-C .

Cellular Effects

This compound has been found to inhibit the proliferation of various cancer cells, including gastric cancer cells and esophageal squamous cell carcinoma . It achieves this by binding to MEK1/2 and suppressing MEK1/2 kinase activity . This inhibition of the MEK1/2-ERK1/2 signaling pathway leads to a decrease in tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to MEK1 and MEK2, inhibiting their kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway . This results in the inhibition of the proliferation of gastric cancer cells . It’s also been found to suppress the peroxisome signaling pathway, leading to downregulation of key molecules like peroxisome membrane protein 11B (PEX11B) and peroxisome membrane protein 13 (PEX13) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a significant time and dose-dependent increase in apoptosis in various cell lines . It also decreases S6 phosphorylation over time .

Dosage Effects in Animal Models

In animal models, specifically in patient-derived gastric xenograft (PDX) models, this compound has been shown to suppress tumor growth . The effects of this compound were found to be similar to those of trametinib, a clinical MEK1/2 inhibitor, in inhibiting tumor volume and weight .

Metabolic Pathways

This compound is metabolized mainly via two pathways. The first is a presystemic acid catalyzed hydrolysis in the stomach followed by oxidation and conjugation which produces the main metabolite of tegaserod, 5-methoxyindole-3-carboxylic acid glucuronide .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the drug functions as a motility stimulant, achieving its desired therapeutic effects through activation of the 5-HT4 receptors of the enteric nervous system in the gastrointestinal tract .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that it likely interacts with 5-HT4 receptors located on the cell surface

Chemical Reactions Analysis

Tegaserod maleate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Tegaserod maleate is unique in its dual action as a serotonin-4 receptor agonist and serotonin-2B receptor antagonist. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "Tegaserod maleate can be synthesized through a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "3-Methoxybenzoic acid", "2-Aminoethanol", "Thionyl chloride", "Dimethylformamide", "Sodium hydroxide", "Maleic acid", "Methanol", "Ethyl acetate", "Methylene chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 3-Methoxybenzoic acid to 3-Methoxybenzoyl chloride using thionyl chloride in methylene chloride.", "Step 2: Reaction of 3-Methoxybenzoyl chloride with 2-Aminoethanol in the presence of sodium hydroxide in dimethylformamide to form Tegaserod intermediate.", "Step 3: Preparation of Tegaserod maleate salt by reacting Tegaserod intermediate with maleic acid in methanol and ethyl acetate mixture.", "Step 4: Isolation and purification of Tegaserod maleate salt by filtration and recrystallization from water." ] }

CAS No.

189188-57-6

Molecular Formula

C20H27N5O5

Molecular Weight

417.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

InChI

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11-;2-1-

InChI Key

CPDDZSSEAVLMRY-QPRIGUFLSA-N

Isomeric SMILES

CCCCCN=C(N)N/N=C\C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O

SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Related CAS

145158-71-0 (parent)

Synonyms

(E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N'-pentylhydrazinecarboximidamide maleate

Origin of Product

United States
Customer
Q & A

ANone: Tegaserod Maleate acts as a selective serotonin 5-HT4 receptor partial agonist. [, ] This means it binds to the 5-HT4 receptor and partially activates it, leading to a range of downstream effects, primarily in the gastrointestinal tract. []

ANone: Activation of 5-HT4 receptors by this compound stimulates gastrointestinal motility and secretion. [] This can improve symptoms of constipation by increasing intestinal transit time and promoting bowel movements. [, ]

ANone: Recent research suggests that this compound can also suppress the MEK1/2 pathway in gastric cancer cells, leading to inhibition of their proliferation. [] Furthermore, it appears to inhibit the peroxisome pathway in esophageal squamous cell carcinoma (ESCC), specifically by downregulating PEX11B and PEX13 proteins, ultimately inhibiting ESCC proliferation. []

ANone: While the exact molecular weight is not provided in the provided abstracts, the molecular formula can be deduced from its structure as C22H28N4O4S • C4H4O4. []

ANone: Yes, several studies utilize various spectroscopic methods to characterize this compound. These methods include:

  • FTIR (Fourier-transform infrared spectroscopy): Used to differentiate between different crystal forms of this compound. []
  • Raman Spectroscopy: Also employed in differentiating crystal forms of the compound. []
  • Powder X-ray Diffraction: This technique provides structural information and is used to characterize different crystal forms of this compound. [, ]
  • Differential Pulse Polarography: This electrochemical method has been used to quantify this compound after reacting it with hydrogen peroxide. []

ANone: One study recommends storing this compound tablets in a dry and cold environment for optimal stability. [] Another study found coated this compound tablets remained stable at 40°C and 75% relative humidity for three months. []

ANone: The provided research focuses on this compound's pharmaceutical properties, and there is no mention of its catalytic properties or applications in the context of chemical reactions.

ANone: None of the provided research abstracts utilize computational chemistry methods or QSAR modeling for this compound.

ANone: While the provided research doesn't delve into detailed SAR studies, it's stated that this compound is structurally similar to serotonin but possesses only one-fifth of its intrinsic activity. [] This suggests that modifications to the structure can impact its potency and potentially its selectivity for different serotonin receptor subtypes.

ANone: Various formulation approaches have been investigated for this compound, including:

  • Colon-Targeted Delivery Systems: Researchers are developing systems that protect the drug from degradation and release it specifically in the colon. [, , , , , ] These systems often utilize pH-sensitive polymers like Eudragit L100 and S100 or time-dependent release mechanisms using polymers like HPMC. [, , ]
  • Microspheres: this compound microspheres have been developed using sodium alginate and tamarind seed polysaccharide for controlled release. [, ]
  • Dispersible Tablets: A bioequivalence study evaluated this compound dispersible tablets in healthy volunteers. []

ANone: Multiple studies have investigated the pharmacokinetics of this compound:

  • Absorption: this compound reaches peak plasma concentration (Cmax) approximately 1 hour after oral administration. [, ]
  • Excretion: The elimination half-life (t1/2β) of this compound ranges from 2.92 to 3.81 hours. []

ANone: Research indicates that within a dosage range of 4-12 mg, both the area under the curve (AUC) and Cmax of this compound demonstrate good linearity. [] This implies that the drug's exposure increases proportionally with the dose within this range.

ANone: Yes, researchers have used a patient-derived xenograft (PDX) mouse model to demonstrate this compound's ability to suppress tumor growth in vivo. [, ] This model allows for studying the drug's effects in a setting that more closely mimics human tumor biology.

ANone: The provided research does not mention specific resistance mechanisms to this compound or its cross-resistance with other compounds.

ANone: While one abstract mentions diarrhea as the most common adverse effect of this compound, [] this Q&A section focuses on the scientific aspects of the compound and excludes information about drug side effects or contraindications.

ANone: Please refer to the answer provided for question 7 in the "Stability and Formulation" section for information regarding drug delivery and targeting strategies.

ANone: The provided research does not mention any specific biomarkers associated with this compound treatment response or adverse effects.

ANone: Various analytical methods have been utilized for characterizing and quantifying this compound:

  • Spectroscopic methods: As previously discussed, FTIR, Raman Spectroscopy, and Powder X-ray Diffraction have been used for structural characterization and differentiation of crystal forms. [, ]
  • Chromatographic techniques:
    • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is used for quantifying this compound in various matrices, including bulk drug, tablets, and plasma. [, , , ]
    • Gas Chromatography (GC): This technique, coupled with a flame ionization detector (FID), allows for quantifying residual organic solvents in this compound samples. []

ANone: The provided research does not contain information regarding the environmental impact or degradation of this compound.

ANone: Research shows that Tegaserod Nicotinate salt exhibits a six-fold increase in aqueous solubility compared to the marketed this compound form A (Zelnorm). [] This highlights the impact of salt formation on the compound's solubility, which can be crucial for its bioavailability.

ANone: Yes, several studies investigating different formulations of this compound, including microcapsules, compressed microcapsules, and modified tablets, include assessments of their in vitro dissolution profiles. [] These studies aim to evaluate how different formulation strategies impact the drug's release from the dosage form.

ANone: The studies employing analytical methods for quantifying this compound often mention validating these methods. [, , , , ] Validation typically involves assessing the method's:

    ANone: While not explicitly discussed, the development and validation of analytical methods for quantifying this compound in various matrices, as reported in the research, are essential aspects of quality control and assurance. [, , , , ] These methods ensure the consistency, safety, and efficacy of the drug substance and drug product throughout development, manufacturing, and distribution.

    ANone: The provided research focuses primarily on the pharmacological and pharmaceutical aspects of this compound and does not provide information related to questions 20 through 26.

    ANone:

    • Drug Approval: this compound (Zelnorm) was the first selective 5-HT4 receptor partial agonist approved by the FDA for the short-term treatment of irritable bowel syndrome (IBS) in women whose primary bowel symptom is constipation. []
    • Synthesis Improvement: Researchers developed an improved synthesis method for this compound, making it more efficient for industrial production. []
    • Discovery of New Crystal Forms: Studies identified and characterized different crystalline forms of this compound, including a monohydrate form, which may have implications for solubility and bioavailability. [, ]
    • Exploration of New Applications: Beyond IBS, recent research has explored the potential of this compound in treating cancer, highlighting its ability to inhibit the growth of gastric and esophageal cancer cells. [, ]

    ANone: this compound research benefits from the synergy of various disciplines:

    • Pharmacology: Elucidating the drug's mechanism of action through its interaction with the 5-HT4 receptor and other signaling pathways. [, , , ]
    • Pharmaceutics: Developing various formulations to optimize drug delivery, enhance solubility, and achieve targeted release. [, , , , , , , ]
    • Analytical Chemistry: Developing and validating sensitive and specific methods for the quantification and characterization of this compound. [, , , , , , ]
    • Oncology: Exploring the drug's anti-proliferative effects on cancer cells, opening new avenues for its potential therapeutic applications. [, ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.